molecular formula C10H10Cl2O2 B13990009 Methyl 3-(2,4-dichlorophenyl)propanoate

Methyl 3-(2,4-dichlorophenyl)propanoate

Cat. No.: B13990009
M. Wt: 233.09 g/mol
InChI Key: BABCEDGIAFIPKP-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dichlorophenyl)propanoate is a synthetic organic compound characterized by a propanoate ester backbone substituted with a 2,4-dichlorophenyl group at the β-position. This compound is of interest due to its structural versatility, which allows for modifications that influence its physical properties and biological activity. It serves as a key intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of pesticides and coordination complexes .

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

methyl 3-(2,4-dichlorophenyl)propanoate

InChI

InChI=1S/C10H10Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6H,3,5H2,1H3

InChI Key

BABCEDGIAFIPKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,4-dichlorophenyl)propanoate typically involves the esterification of 3-(2,4-dichlorophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2,4-dichlorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: 3-(2,4-dichlorophenyl)propanoic acid.

    Reduction: 3-(2,4-dichlorophenyl)propanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-dichlorophenyl)propanoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of chlorine atoms on the phenyl ring may enhance its binding affinity to certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Structural Variations and Physical Properties

The table below compares the physical and synthetic properties of methyl 3-(2,4-dichlorophenyl)propanoate with structurally related esters:

Compound Name Substituents Melting Point (°C) Yield (%) Molecular Formula Key Applications/Notes References
This compound 2,4-dichlorophenyl Not reported Not reported C₁₀H₁₀Cl₂O₂ Pesticide intermediates; coordination chemistry
Methyl 3-(4-methylphenyl)propanoate (32) 4-methylphenyl 35–36 84 C₁₁H₁₄O₂ Bioactivity studies
Methyl 3-(4-hydroxyphenyl)propanoate (33) 4-hydroxyphenyl 39–40 51 C₁₀H₁₂O₃ Antioxidant potential
Methyl 3-(2-nitrophenyl)propanoate (40) 2-nitrophenyl 55–56 76 C₁₀H₁₁NO₄ High polarity; yellow solid
Methyl 3-(4-nitrophenyl)propanoate (42) 4-nitrophenyl 73–74 80 C₁₀H₁₁NO₄ UV-absorbing properties
Methyl 3-(2,4-dichlorophenyl)-2-hydroxypropanoate 2,4-dichlorophenyl + hydroxyl Not reported ≥97% purity C₁₀H₁₀Cl₂O₃ Synthetic intermediate for chiral molecules
Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate 2,4-dichlorophenyl + oxazolyl Not reported Not reported C₁₄H₁₂Cl₂NO₃ Isoxazole-based ligands; agrochemicals

Key Observations :

  • Substituent Effects on Melting Points : Nitro groups (e.g., compounds 40 and 42) increase melting points due to enhanced dipole-dipole interactions and molecular rigidity . Hydroxyl and methyl substituents (e.g., compounds 33 and 32) result in lower melting points, likely due to reduced symmetry and weaker intermolecular forces.
  • Yield Trends : Electron-withdrawing groups (e.g., nitro) correlate with higher yields (76–80%) compared to electron-donating groups (e.g., hydroxyl: 51%), possibly due to stabilization of intermediates during synthesis .
  • Bioactivity: Methyl 3-(4-methylphenyl)propanoate (32) has been studied for bioactivity in drug discovery, while this compound derivatives are linked to pesticidal activity .

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